Methyl 3-bromo-5-formylthiophene-2-carboxylate
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Overview
Description
Methyl 3-bromo-5-formylthiophene-2-carboxylate is a chemical compound with the molecular formula C7H5BrO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-formylthiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by formylation and esterification. One common method includes the bromination of methyl thiophene-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromo compound is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3). Finally, the formylated product is esterified to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-formylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Thiophene derivatives with various substituents.
Oxidation: 3-bromo-5-carboxythiophene-2-carboxylate.
Reduction: 3-bromo-5-hydroxymethylthiophene-2-carboxylate.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
Methyl 3-bromo-5-formylthiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and organic semiconductors for electronic applications.
Medicinal Chemistry: Investigated for its potential as a building block in drug discovery and development.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-formylthiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited in the design of conductive polymers and semiconductors. The molecular targets and pathways involved are specific to the reactions and applications it is used in .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-methylthiophene-2-carboxylate
- Methyl 3-bromo-5-hydroxythiophene-2-carboxylate
- Methyl 3-bromo-5-aminothiophene-2-carboxylate
Uniqueness
Methyl 3-bromo-5-formylthiophene-2-carboxylate is unique due to the presence of both a bromine atom and a formyl group on the thiophene ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
methyl 3-bromo-5-formylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3S/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZAKNARMJQGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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